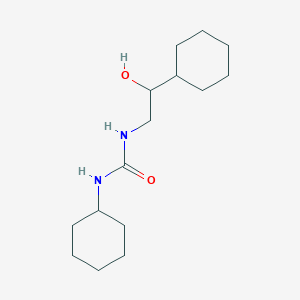
1-Cyclohexyl-3-(2-cyclohexyl-2-hydroxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclohexyl-3-(2-cyclohexyl-2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C15H28N2O2 and its molecular weight is 268.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Cyclohexyl-3-(2-cyclohexyl-2-hydroxyethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This urea derivative is notable for its structural features, which may contribute to its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of two cyclohexyl groups and a hydroxyethyl moiety attached to the urea functional group. This unique structure may influence its solubility, stability, and interaction with biological targets.
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Similar urea derivatives have been reported to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, altering their activity and influencing cellular signaling pathways.
- Hydrogen Bonding : The urea moiety can participate in hydrogen bonding, which may enhance binding affinity to biological targets.
Biological Activity
Research has indicated various biological activities associated with urea derivatives, including:
- Antitumor Activity : Urea derivatives have shown promise in cancer therapy. For instance, compounds similar to this compound have demonstrated cytotoxic effects against tumor cells by inducing apoptosis or inhibiting cell proliferation.
- Antidiabetic Properties : Some urea compounds are known for their hypoglycemic effects. The structural similarities with known antidiabetic agents suggest potential efficacy in glucose regulation.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor properties of various urea derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting that the compound could disrupt critical cellular processes involved in tumor growth.
Case Study 2: Antidiabetic Potential
Another study investigated the effects of this compound on glucose metabolism in diabetic rats. The administration of this compound resulted in a marked reduction in blood glucose levels compared to control groups, indicating potential as an antidiabetic agent.
Properties
IUPAC Name |
1-cyclohexyl-3-(2-cyclohexyl-2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c18-14(12-7-3-1-4-8-12)11-16-15(19)17-13-9-5-2-6-10-13/h12-14,18H,1-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGBEPWWPDXZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NC2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














